Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate
Description
Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate: is a chemical compound with the molecular formula C8H11NO2S.Na . It is a sodium salt derivative of a thiazole compound, characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S.Na/c1-5-4-12-6(9-5)8(2,3)7(10)11;/h4H,1-3H3,(H,10,11);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEUDUKHLHJBFZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(C)(C)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation via Hantzsch-Type Cyclization
The 4-methyl-1,3-thiazole core is typically constructed using a Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides or thiourea derivatives. For the target compound, the synthesis begins with a methyl-substituted acetophenone derivative. For example:
- Bromination : 4-Methylacetophenone is treated with phenyltrimethylammonium tribromide to yield α-bromo-4-methylacetophenone.
- Cyclization : The α-bromo ketone reacts with thiourea in ethanol under reflux, forming 2-amino-4-methyl-1,3-thiazole.
Key conditions for high yield (>85%) include:
- Solvent: Ethanol or methanol
- Temperature: Reflux (78–80°C)
- Reaction time: 2–4 hours
Mechanistic Insight : The thiourea acts as a sulfur donor, facilitating nucleophilic attack on the α-carbon of the brominated ketone. Subsequent cyclization forms the thiazole ring, with the methyl group from acetophenone occupying the 4-position.
Alkylation at the 2-Position
The propanoate side chain is introduced via a nucleophilic substitution or Friedel-Crafts alkylation reaction:
- Intermediate Activation : 2-Amino-4-methyl-1,3-thiazole is acetylated using acetic anhydride to protect the amine group, yielding N-acetyl-4-methyl-1,3-thiazol-2-amine.
- Alkylation : The acetylated thiazole reacts with methyl 2-bromopropanoate in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–25°C. This step installs the 2-methylpropanoate moiety.
Critical Parameters :
Deprotection and Saponification
The final steps involve deprotection of the acetyl group and conversion to the sodium salt:
- Deprotection : The N-acetyl group is removed by hydrolysis with aqueous hydrochloric acid (HCl) in methanol, yielding 2-(4-methyl-1,3-thiazol-2-yl)-2-methylpropanoic acid.
- Saponification : The free acid is neutralized with sodium hydroxide (NaOH) in ethanol, followed by lyophilization to obtain the sodium salt.
Optimization Notes :
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance reproducibility and safety:
- Mixing : Precise control of reagent stoichiometry (e.g., α-bromoketone:thiourea = 1:1.05) minimizes side products.
- Temperature Gradient : Multi-zone reactors maintain optimal temperatures for each step (cyclization at 80°C, alkylation at 25°C).
Advantages :
- 20–30% higher yield compared to batch processes
- Reduced solvent waste
Purification Technologies
Industrial purification leverages advanced techniques:
- Crystallization : The sodium salt is recrystallized from a methanol-water mixture (3:1 v/v) to achieve >99% purity.
- Chromatography : Preparative HPLC with C18 columns resolves regioisomeric impurities.
Reaction Analytics and Quality Control
Spectroscopic Characterization
Purity Assessment
| Method | Conditions | Acceptance Criteria |
|---|---|---|
| HPLC | C18 column, 30% acetonitrile/H₂O | ≥95% area purity |
| Elemental Analysis | C, H, N, S, Na | ±0.3% of theoretical |
Challenges and Mitigation Strategies
Regioselectivity in Thiazole Functionalization
The 4-methyl group directs electrophilic substitution to the 5-position of the thiazole ring. Competing reactions at the 2-position are suppressed by:
Sodium Salt Hygroscopicity
The compound’s hygroscopic nature necessitates:
- Storage : Desiccators with phosphorus pentoxide
- Packaging : Nitrogen-filled, moisture-resistant containers.
Emerging Methodologies
Enzymatic Synthesis
Recent advances explore lipase-catalyzed ester hydrolysis for greener production:
Chemical Reactions Analysis
Types of Reactions: Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines, which are saturated derivatives of thiazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate serves as a building block for the synthesis of more complex thiazole derivatives. Its unique structure allows for various chemical modifications that can lead to new compounds with potential applications.
Biology
Research has indicated that this compound exhibits antimicrobial and antifungal properties. It has been investigated for its efficacy against various pathogens, making it a candidate for further development in the field of microbiology.
Medicine
The compound has been explored for its therapeutic potential in treating infections and inflammatory conditions. Notably, studies have shown that it may possess anti-tubercular activity, with newly synthesized derivatives demonstrating better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs.
Industry
In industrial applications, this compound is utilized in the production of dyes and biocides. Its role as a chemical reaction accelerator also highlights its importance in various chemical manufacturing processes.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Anti-tubercular Properties
Research involving the synthesis of benzothiazole derivatives highlighted the anti-tubercular activity of this compound. The newly synthesized compounds were tested against M. tuberculosis, showing improved inhibition compared to existing treatments. This study underscores the compound's potential in developing new anti-tubercular medications.
Mechanism of Action
The mechanism of action of Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to oxidative stress, inflammation, and microbial growth.
Comparison with Similar Compounds
- Sodium 2-methyl-2-thiazoline-4-carboxylate
- Sodium 2-methyl-2-(4-methylthiazol-2-yl)propanoate
Comparison:
- Uniqueness: Sodium;2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties.
- Similarities: Similar compounds share the thiazole ring structure but differ in their substituents, leading to variations in their reactivity and applications.
Biological Activity
Overview
Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate is a sodium salt of a thiazole-containing compound. Its unique structure combines a propanoic acid derivative with a thiazole moiety, contributing to its diverse biological activities. The molecular formula is C₇H₈NNaO₂S, with a molecular weight of approximately 195.2 g/mol. This compound has garnered attention in pharmacology for its potential therapeutic applications.
Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate exhibits significant interactions with various biological molecules, influencing enzyme activity and cellular processes.
Enzyme Interactions
Research indicates that this compound interacts with topoisomerase II, an enzyme essential for DNA replication and repair. The interaction can lead to the formation of DNA double-strand breaks, triggering apoptosis in cells. Additionally, the compound may influence other enzymes involved in metabolic pathways, affecting cellular signaling and gene expression.
Cellular Effects
The compound has been shown to induce cell cycle arrest and apoptosis in various cell lines. Its ability to disrupt normal DNA function underlines its potential as an anticancer agent. Studies suggest that it may also exhibit antimicrobial and antifungal properties, making it a candidate for treating infections.
The biological activity of Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate can be attributed to several mechanisms:
- DNA Binding : The compound binds to DNA and interferes with topoisomerase II activity.
- Cell Signaling Modulation : It affects various signaling pathways that regulate cell survival and proliferation.
- Apoptotic Pathways : The induction of apoptosis is facilitated through the activation of caspases and other apoptotic factors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Methylthiazole | Contains a methyl group on the thiazole ring | Primarily used as a flavoring agent |
| Thiamine (Vitamin B1) | Contains a thiazole ring and an amine group | Essential nutrient involved in metabolism |
| Benzothiazole | Contains both benzene and thiazole rings | Exhibits antibacterial and antifungal properties |
| 2-Amino-thiazoles | Amino group substitution on the thiazole ring | Known for various biological activities including anticancer effects |
The combination of structural elements in Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate provides distinct biological activities not fully replicated by these similar compounds.
Case Studies
Recent studies have highlighted the potential therapeutic applications of Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values were reported to be less than those of standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Properties : Laboratory evaluations revealed that the compound shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. This positions it as a potential candidate for developing new antimicrobial therapies.
Q & A
Q. What are the standard synthetic routes for Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate?
The synthesis typically involves a multi-step process:
- Step 1: Condensation of 4-methyl-1,3-thiazole with a propanoate precursor (e.g., methyl 2-methylpropanoate) under reflux conditions using a solvent like tetrahydrofuran (THF) and a base catalyst (e.g., triethylamine) to form the thiazole-propanoate intermediate.
- Step 2: Neutralization with sodium hydroxide to yield the sodium salt.
- Step 3: Purification via recrystallization or column chromatography. Key parameters include temperature control (60–80°C), solvent polarity, and reaction time (12–24 hours) to optimize yield (typically 60–75%) .
Q. How is the compound characterized post-synthesis?
Characterization employs:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm substituent positions and stereochemistry (e.g., δ 2.35 ppm for methyl groups on thiazole).
- Infrared (IR) Spectroscopy: Peaks at ~1700 cm⁻¹ (carboxylate C=O stretch) and 1250–1100 cm⁻¹ (C–S thiazole vibrations).
- Elemental Analysis: To validate purity (>95% by CHNS analysis).
- Mass Spectrometry (MS): High-resolution MS for molecular ion confirmation (e.g., m/z 207.23 [M+Na]+).
Advanced Research Questions
Q. What methodologies assess the biological activity of Sodium 2-methyl-2-(4-methyl-1,3-thiazol-2-yl)propanoate?
Advanced evaluation includes:
- Enzyme Inhibition Assays: Testing against targets like carbonic anhydrase II using fluorescence-based assays (IC50 values reported in µM ranges). Crystallographic studies (e.g., PDB ID: 7QGY) reveal binding modes and active-site interactions .
- Cytotoxicity Studies: In vitro cell viability assays (MTT or resazurin) on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects.
- In Silico Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities and optimize substituents for selectivity .
Q. How can structural ambiguities in the compound be resolved using crystallography?
X-ray diffraction (XRD) at resolutions <1.5 Å provides:
- Bond Lengths/Angles: Critical for validating stereochemistry (e.g., C–O bond lengths ~1.34–1.45 Å in carboxylate groups).
- Electron Density Maps: Confirm thiazole ring planarity and sodium coordination geometry.
- Thermal Parameters (B-factors): Assess molecular flexibility in the crystal lattice. Example: The co-crystal structure with carbonic anhydrase II (PDB ID: 7QGY) highlights hydrogen bonding between the carboxylate group and enzyme residues .
Q. What strategies optimize synthesis yield and purity?
Key approaches include:
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/C) for selective thiazole formation.
- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., from 24 hours to 2 hours) and increases yield by 10–15%.
- Quality Control: HPLC with UV detection (λ = 254 nm) to monitor intermediates and minimize byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
